
Leupeptin HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Leupeptin is a naturally occurring protease inhibitor that can inhibit cysteine, serine and threonine peptidases. Leupeptin is an organic compound produced by actinomycetes. Leupeptin inhibits serine proteinases (trypsin (Ki=3.5 nM), plasmin (Ki= 3.4 nM), porcine kallikrein), and cysteine proteinases (papain, cathepsin B (Ki = 4.1 nM), endoproteinase Lys-C). It does not inhibit α-chymotrypsin or thrombin. Leupeptin is a competitive transition state inhibitor and its inhibition may be relieved by an excess of substrate.
Analyse Chemischer Reaktionen
Aldehyde Reactivity and Hemiacetal Formation
Leupeptin’s aldehyde group (-CHO) forms reversible hemiacetal bonds with catalytic serine residues in proteases. In trypsin, this interaction involves Ser195, where the aldehyde carbonyl oxygen occupies the oxyanion hole, forming hydrogen bonds with His57 and backbone amides (Fig. 1D) . Similarly, in SARS-CoV-2 main protease (Mpro), the aldehyde carbon forms a covalent bond with Cys145, while the hemiacetal oxygen hydrogen-bonds with Gly143 and Cys145 . This reversible binding underpins its competitive inhibition mechanism .
Oxidation and Reduction Reactions
Modification of leupeptin’s aldehyde alters its inhibitory potency:
State | Functional Group | K_i (Trypsin) | Molecular Weight (Da) | m/z (Observed) |
---|---|---|---|---|
Natural | -CHO | 88 ± 8 nM | 426.3 | 427.3 |
Oxidized | -COOH | 2.7 ± 0.1 μM | 442.3 | 443.3 |
Reduced | -CH2OH | 270 ± 100 μM | 428.3 | 429.3 |
Oxidation to a carboxylate (-COOH) reduces inhibition by ~30-fold compared to native leupeptin, while reduction to an alcohol (-CH2OH) weakens binding by ~3,000-fold, highlighting the aldehyde’s critical role .
Tautomerism in Solution
HPLC analyses reveal multiple peaks for leupeptin due to tautomeric isomerism. Two primary isomers are observed at retention times 5.203 min and 9.255 min (UV 206 nm) . These isomers arise from equilibrium between aldehyde and hydrated forms, affecting chromatographic behavior without altering inhibitory activity .
Synthetic Analogues and Modifications
Solid-phase peptide synthesis (SPPS) produced analogues with altered termini:
Analogue | K_i (Trypsin) | Structural Change |
---|---|---|
Ahx–Leu–Leu–Arg–COOH | 9.5 ± 1.0 μM | Acetyl → 6-aminohexanoyl (Ahx) |
Ahx–Phe–Leu–Arg–COOH | 3.4 ± 0.2 μM | Leu → Phe substitution |
Replacing the N-terminal acetyl with Ahx minimally impacts inhibition, while hydrophobic Phe enhances binding 3-fold compared to Leu . Despite lacking the aldehyde, these analogues retain micromolar-level inhibition via backbone interactions .
Inactivation Pathways
-
Racemization : Conversion of the L-argininal residue to D-configuration abolishes activity .
-
Oxidative Degradation : Prolonged exposure to air oxidizes the aldehyde to a carboxylate, reducing potency but retaining partial inhibition .
Enzymatic Interactions
Leupeptin’s inhibition profile spans multiple protease classes:
Conjugation and Stability
Conjugation to metal oxides (e.g., ZnO, TiO2) via Ahx spacer modulates inhibition efficiency:
Conjugate | Apparent K_i | Efficiency vs Free Peptide |
---|---|---|
ZnO–Ahx–Phe–Leu–Arg | 4.4 ± 1.3 μM | 77% |
TiO2–Ahx–Phe–Leu–Arg | 11 ± 2 μM | 32% |
Particle interactions sterically hinder enzyme access but retain measurable activity .
Eigenschaften
CAS-Nummer |
39740-82-4 |
---|---|
Molekularformel |
C20H39ClN6O4 |
Molekulargewicht |
463.02 |
IUPAC-Name |
(S)-2-acetamido-N-((S)-1-(((R)-5-guanidino-1-oxopentan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)-4-methylpentanamide hydrochloride |
InChI |
InChI=1S/C20H38N6O4.ClH/c1-12(2)9-16(24-14(5)28)19(30)26-17(10-13(3)4)18(29)25-15(11-27)7-6-8-23-20(21)22;/h11-13,15-17H,6-10H2,1-5H3,(H,24,28)(H,25,29)(H,26,30)(H4,21,22,23);1H/t15-,16+,17+;/m1./s1 |
InChI-Schlüssel |
OQQYPQNFLLAILR-LPZNKSAJSA-N |
SMILES |
CC(C[C@H](NC([C@@H](NC(C)=O)CC(C)C)=O)C(N[C@H](CCCNC(N)=N)C=O)=O)C.[H]Cl |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Leupeptin HCl; Leupeptin hydrochloride; Leupeptin Ac-LL; N-Acetyl-L-leucyl-L-leucyl-L-argininal; NK-381; NK 381; NK381; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.